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Introduction: Benzoxazole is a significant heterocyclic compound, forming the core structure of

numerous molecules with a wide range of biological activities.[1] Its derivatives are of particular

interest in medicinal chemistry due to their efficacy as antimicrobial, anticancer, and anti-

inflammatory agents.[2][3] A primary mechanism through which benzoxazoles exert their

therapeutic effects is the inhibition of specific enzymes. These compounds have been identified

as inhibitors of various enzyme classes, including kinases (e.g., Aurora B, VEGFR-2, c-Met),

poly (ADP-ribose) polymerases (PARP), cholinesterases, and microbial enzymes like DNA

gyrase.[4][5][6][7][8]

These application notes provide a comprehensive overview of the essential methods and

protocols required to identify and characterize the inhibitory activity of benzoxazole compounds

against their target enzymes.

Section 1: Key Methodologies for Inhibition Studies
The characterization of an enzyme inhibitor involves a multi-faceted approach, starting from

initial screening to determine potency, followed by detailed mechanistic studies.

1.1 Biochemical Assays: These assays directly measure the interaction between the

benzoxazole compound and the purified target enzyme. They are fundamental for determining

the inhibitor's potency and mechanism of action.
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Enzyme Activity Assays: The core of biochemical investigation involves measuring the rate of

the enzymatic reaction in the presence and absence of the inhibitor. The activity can be

monitored by measuring the depletion of a substrate or the formation of a product over time.

[9]

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key measure of an

inhibitor's potency. It is the concentration of the benzoxazole compound required to reduce

the enzyme's activity by 50%. This is determined by performing the enzyme activity assay

across a range of inhibitor concentrations.[9]

Kinetic Studies for Mechanism of Action (MoA): To understand how a benzoxazole

compound inhibits an enzyme, steady-state kinetic analysis is performed.[10][11] By

measuring reaction rates at various substrate and inhibitor concentrations, the mode of

inhibition can be determined (e.g., competitive, non-competitive, uncompetitive, or mixed).

[11][12] For example, some benzoxazole compounds have been identified as mixed

inhibitors of aldehyde oxidase.[13][14]

1.2 Cell-Based Assays: These assays are crucial for evaluating the efficacy and toxicity of the

inhibitor in a biological context.

Antiproliferative and Cytotoxicity Assays: Assays like the MTT, SRB (Sulforhodamine B), or

CellTiter-Glo® assays are used to measure the effect of the benzoxazole compound on the

viability and proliferation of cancer cell lines.[5][15][16] This helps to correlate enzyme

inhibition with a cellular phenotype.

Target Engagement and Pathway Analysis: In-cell assays can confirm that the inhibitor is

interacting with its intended target. For instance, an ELISA-based assay can be used to

measure the concentration of a target protein like VEGFR-2 in cells treated with a

benzoxazole inhibitor.[17] Western blotting can be used to analyze the phosphorylation

status of downstream proteins in a signaling pathway to confirm the inhibitor's effect.

1.3 Biophysical Methods: These techniques provide direct evidence of inhibitor binding to the

enzyme and can precisely quantify the binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed

when an inhibitor binds to its target enzyme.[18][19] This allows for the determination of the
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binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)

of the interaction in a single experiment, without the need for labels.[12][20] ITC is a powerful

tool for confirming direct binding and understanding the thermodynamic drivers of the

interaction.[18]

Surface Plasmon Resonance (SPR): SPR is another label-free technique used to study the

kinetics of binding interactions. It measures the association (kon) and dissociation (koff) rates

of the inhibitor-enzyme complex, from which the dissociation constant (Kd) can be

calculated.

Section 2: Data Presentation
Quantitative data from inhibition studies should be presented clearly for comparison.

Table 1: Inhibitory Activity (IC50) of Benzoxazole Compounds against Kinases.
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Compound
Target
Enzyme

IC50 (µM) Cell Line Assay Type Citation

11b VEGFR-2 0.057 -
Kinase
Assay

[6]

11b c-Met 0.181 - Kinase Assay [6]

5a VEGFR-2 0.145 - Kinase Assay [6]

5a c-Met 0.970 - Kinase Assay [6]

Compound 1 VEGFR-2 0.268 - Kinase Assay [21]

Compound

11
VEGFR-2 0.361 - Kinase Assay [21]

Compound

12
VEGFR-2 0.385 - Kinase Assay [21]

Compound

4c

Tyrosine

Kinase
0.10 -

Universal

Tyrosine

Kinase Assay

Kit

[22]

14o VEGFR-2 - HepG2

ELISA

(measures

protein conc.)

[17]

14l VEGFR-2 - HepG2

ELISA

(measures

protein conc.)

[17]

| 14b | VEGFR-2 | - | HepG2 | ELISA (measures protein conc.) |[17] |

Table 2: Inhibitory Activity (IC50) of Benzoxazole Compounds against PARP and

Cholinesterases.
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Compound Target Enzyme IC50 (µM) Citation

Compound 27 PARP-2 0.057 [5][23]

Compound 12 PARP-2 0.07 [5][23]

Compound 36
Acetylcholinesterase

(AChE)
0.0126 [8]

Compound 36
Butyrylcholinesterase

(BChE)
0.0254 [8]

Compound 15
Acetylcholinesterase

(AChE)
0.0058 [24]

Compound 15
Butyrylcholinesterase

(BChE)
0.0072 [24]

Compound 11
Acetylcholinesterase

(AChE)
0.0009 [25]

| Compound 11 | Butyrylcholinesterase (BChE) | 0.0011 |[25] |

Table 3: Antimicrobial Activity (MIC) of Benzoxazole Compounds.

Compound
Target
Organism

Target Enzyme MIC (µM) Citation

Compound 10
Bacillus
subtilis

Not specified 0.00114 [2]

| Various | Bacteria | DNA Gyrase (putative) | Varies |[7][26] |

Section 3: Visualized Workflows and Concepts
dot digraph "Inhibitor_Characterization_Workflow" { graph [rankdir="LR", size="7.6,!", dpi=100,

splines=ortho]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge

[fontname="Arial", fontsize=9];
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subgraph "cluster_discovery" { label="Phase 1: Discovery & Screening"; bgcolor="#F1F3F4";

node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_characterization" { label="Phase 2: Hit Characterization";

bgcolor="#F1F3F4";

}

subgraph "cluster_validation" { label="Phase 3: Lead Validation"; bgcolor="#F1F3F4"; node

[fillcolor="#5F6368", fontcolor="#FFFFFF"];

} } dot Workflow for identifying and characterizing benzoxazole enzyme inhibitors.

dot digraph "Enzyme_Inhibition_Modes" { graph [size="7.6,!", dpi=100]; node [shape=box,

style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge

[fontname="Arial", fontsize=9];

E [label="Enzyme (E)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S

[label="Substrate (S)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ES

[label="ES Complex", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; P [label="E +

Product (P)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Inhibitor (I)",

shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

subgraph "cluster_competitive" { label="Competitive Inhibition"; node[style=filled]; EI [label="EI

Complex"]; E_c [label="E", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I_c [label="I",

shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E_c -> EI [dir=none]; I_c -> EI

[dir=none]; edge [style=invis]; E_c -> I_c; }

subgraph "cluster_noncompetitive" { label="Non-competitive Inhibition"; node[style=filled];

ESI_n [label="ESI Complex"]; EI_n [label="EI Complex"]; E_n [label="E", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; ES_n [label="ES", fillcolor="#5F6368", fontcolor="#FFFFFF"]; I_n1

[label="I", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I_n2 [label="I",

shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E_n -> EI_n [dir=none]; I_n1 ->

EI_n [dir=none]; ES_n -> ESI_n [dir=none]; I_n2 -> ESI_n [dir=none]; edge [style=invis]; E_n ->

I_n1; ES_n -> I_n2; }
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subgraph "cluster_uncompetitive" { label="Uncompetitive Inhibition"; node[style=filled]; ESI_u

[label="ESI Complex"]; ES_u [label="ES", fillcolor="#5F6368", fontcolor="#FFFFFF"]; I_u

[label="I", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ES_u -> ESI_u

[dir=none]; I_u -> ESI_u [dir=none]; edge [style=invis]; ES_u -> I_u; }

E -> ES [label="+S"]; ES -> E [label=" "]; ES -> P [label="k_cat"]; } dot Modes of reversible

enzyme inhibition by benzoxazole compounds.

dot digraph "VEGFR_Signaling_Pathway" { graph [size="7.6,!", dpi=100]; node [shape=box,

style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

VEGF [label="VEGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2

[label="VEGFR-2 Receptor\n(Tyrosine Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Benzoxazole [label="Benzoxazole\nInhibitor", shape=invhouse, fillcolor="#EA4335",

fontcolor="#FFFFFF"];

subgraph "cluster_downstream" { label="Downstream Signaling"; bgcolor="#F1F3F4"; node

[fillcolor="#FFFFFF", fontcolor="#202124"];

}

Cell_Response [label="Cellular Responses\n(Proliferation, Angiogenesis,\nMigration)",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

VEGF -> VEGFR2 [label="Binds & Activates"]; VEGFR2 -> PLCg [label="Phosphorylates"];

VEGFR2 -> PI3K [label="Phosphorylates"]; VEGFR2 -> Ras [label="Activates"];

Benzoxazole -> VEGFR2 [label="Inhibits ATP\nBinding Site", style=dashed, color="#EA4335",

arrowhead=tee];

{rank=same; PLCg; PI3K; Ras;}

PKC -> Cell_Response; Akt -> Cell_Response; ERK -> Cell_Response; } dot Inhibition of the

VEGFR-2 signaling pathway by a benzoxazole compound.

Section 4: Experimental Protocols
Protocol 4.1: Determination of IC50 using a Generic Enzyme Activity Assay
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This protocol describes a general method to determine the IC50 value of a benzoxazole

inhibitor against a target enzyme using a 96-well plate format.

Materials:

Purified target enzyme

Enzyme-specific substrate

Assay buffer (optimized for the target enzyme)

Benzoxazole compound stock solution (e.g., 10 mM in DMSO)

DMSO (as solvent control)

96-well microplates (clear, flat-bottom for colorimetric assays)

Multichannel pipette

Plate reader (spectrophotometer or fluorometer)

Procedure:

Compound Dilution: a. Prepare a serial dilution of the benzoxazole compound in DMSO. A

common starting point is a 10-point, 3-fold dilution series. b. In a separate plate, dilute these

DMSO stocks into assay buffer to create the final working concentrations. Ensure the final

DMSO concentration in the assay is consistent across all wells and typically does not exceed

1%.

Assay Setup: a. Design the plate layout to include:

Blank wells: Assay buffer only (for background subtraction).
Negative control (100% activity): Enzyme + Substrate + DMSO (no inhibitor).
Positive control (0% activity): Substrate + DMSO (no enzyme).
Test wells: Enzyme + Substrate + serially diluted benzoxazole compound. b. Add assay
buffer to all wells. c. Add the diluted benzoxazole compound or DMSO control to the
appropriate wells. d. Add the enzyme solution to all wells except the positive control wells.
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e. Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to
allow the inhibitor to bind.

Initiate Reaction: a. Add the substrate solution to all wells to start the reaction. b.

Immediately place the plate in the plate reader.

Data Acquisition: a. Measure the absorbance or fluorescence at regular intervals (kinetic

mode) or at a single endpoint after a fixed incubation time. The choice depends on the

specific assay. b. Ensure the reaction rate in the negative control wells is linear during the

measurement period.

Data Analysis: a. Subtract the background reading (blank wells) from all other readings. b.

Calculate the initial reaction rate (velocity) for each well from the kinetic data. c. Normalize

the data: express the reaction rates in the test wells as a percentage of the activity of the

negative control (100% activity). d. Plot the percent inhibition versus the logarithm of the

inhibitor concentration. e. Fit the data to a four-parameter logistic (sigmoidal dose-response)

curve to determine the IC50 value.[27]

Protocol 4.2: Determination of Cell Viability using MTT Assay

This protocol is used to assess the cytotoxic or antiproliferative effects of benzoxazole

compounds on adherent cell lines.[15]

Materials:

Adherent cell line of interest (e.g., MCF-7, HCT-116)[21]

Complete cell culture medium (e.g., DMEM with 10% FBS)

Benzoxazole compound stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well cell culture plates
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CO2 incubator (37°C, 5% CO2)

Plate reader (absorbance at 570 nm)

Procedure:

Cell Seeding: a. Harvest and count cells. b. Seed the cells into a 96-well plate at a

predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

[28] c. Incubate the plate for 24 hours to allow cells to attach.

Compound Treatment: a. Prepare serial dilutions of the benzoxazole compound in complete

medium from the DMSO stock. b. Remove the old medium from the wells and add 100 µL of

the medium containing the different concentrations of the compound. Include wells with

medium and DMSO only as a vehicle control. c. Incubate the plate for the desired exposure

time (e.g., 48 or 72 hours).

MTT Incubation: a. After incubation, add 20 µL of MTT solution to each well.[15] b. Incubate

for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to

purple formazan crystals.

Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing

the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals.[15] c.

Gently shake the plate for 10 minutes to ensure complete dissolution.

Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a

plate reader. b. Calculate the percentage of cell viability for each concentration relative to the

vehicle control (100% viability). c. Plot the percent viability versus the logarithm of the

compound concentration and fit the curve to determine the IC50 value (the concentration

that causes 50% reduction in cell viability).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.protocols.io/view/complete-sample-protocol-for-measuring-ic50-of-inh-q26g7mzqgwz1/v1
https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm
https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm
https://www.benchchem.com/product/b081354?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. jocpr.com [jocpr.com]

2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC
[pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole
derivatives as PARP-2 inhibitors targeting breast cancer - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole
Derivatives | Bentham Science [eurekaselect.com]

8. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-
carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies -
PMC [pmc.ncbi.nlm.nih.gov]

9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of
Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf
[ncbi.nlm.nih.gov]

12. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

13. Kinetics of some benzothiazoles, benzoxazoles, and quinolines as substrates and
inhibitors of rabbit liver aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

14. tandfonline.com [tandfonline.com]

15. creative-bioarray.com [creative-bioarray.com]

16. researchgate.net [researchgate.net]

17. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers:
design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies -
PMC [pmc.ncbi.nlm.nih.gov]

18. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics -
PMC [pmc.ncbi.nlm.nih.gov]

19. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.jocpr.com/articles/synthesis-characterization-and-biological-evaluation-of-benzoxazole-derivatives.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6087707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6087707/
https://www.researchgate.net/figure/Biological-activities-of-benzoxazole-and-its-derivatives_fig1_343742808
https://pubmed.ncbi.nlm.nih.gov/27209235/
https://pubmed.ncbi.nlm.nih.gov/27209235/
https://pubmed.ncbi.nlm.nih.gov/36171229/
https://pubmed.ncbi.nlm.nih.gov/36171229/
https://pubmed.ncbi.nlm.nih.gov/36171229/
https://www.mdpi.com/1424-8247/18/12/1875
https://eurekaselect.com/public/article/122418
https://eurekaselect.com/public/article/122418
https://pmc.ncbi.nlm.nih.gov/articles/PMC11785640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11785640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11785640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6152246/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6152246/
https://www.researchgate.net/post/What_is_the_best_method_for_finding_mechanism_of_action_of_inhibitors_in_enzymatic_bi_substrate_reactions
https://www.ncbi.nlm.nih.gov/books/NBK92001/
https://www.ncbi.nlm.nih.gov/books/NBK92001/
https://en.wikipedia.org/wiki/Enzyme_inhibitor
https://pubmed.ncbi.nlm.nih.gov/3188574/
https://pubmed.ncbi.nlm.nih.gov/3188574/
https://www.tandfonline.com/doi/pdf/10.3109/00498258809167518
https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm
https://www.researchgate.net/publication/326985413_Benzoxazole_derivatives_design_synthesis_and_biological_evaluation
https://pmc.ncbi.nlm.nih.gov/articles/PMC8725875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8725875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8725875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7604385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7604385/
https://www.frontiersin.org/journals/catalysis/articles/10.3389/fctls.2022.906668/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. Hot biological catalysis: isothermal titration calorimetry to characterize enzymatic
reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

21. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-
Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents,
VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

22. researchgate.net [researchgate.net]

23. researchgate.net [researchgate.net]

24. mdpi.com [mdpi.com]

25. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based
oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry
[arabjchem.org]

26. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted
benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

27. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

28. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells
Responding to Epidermal Gro... [protocols.io]

To cite this document: BenchChem. [Application Notes and Protocols for Studying Enzyme
Inhibition by Benzoxazole Compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081354#methods-for-studying-enzyme-inhibition-by-
benzoxazole-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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